Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
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Description
“Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate” is a chemical compound, likely used in research or industrial applications. It’s important to note that the information available is limited and may not fully describe the compound you’re interested in .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” have been mentioned in the context of synthesis routes used in illicit fentanyl manufacture .Physical and Chemical Properties Analysis
For “tert-Butyl 1,4-diazepane-1-carboxylate”, a similar compound, the molecular weight is 200.28 g/mol, the density is 1.0±0.1 g/cm3, the boiling point is 277.9±23.0 °C at 760 mmHg, and the flash point is 121.9±22.6 °C .Scientific Research Applications
Synthesis and Key Intermediate Utilization
Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is a compound of interest due to its utility in the synthesis of various pharmacologically active molecules. For instance, a practical synthesis route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, was established to support multikilogram production. This synthesis involves the construction of the chiral 1,4-diazepane via intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol derivatives (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Building Blocks for Synthetic Chemistry
Tert-butyl phenylazocarboxylates, closely related to this compound, have been identified as versatile building blocks for synthetic organic chemistry. Their usage facilitates nucleophilic substitutions and radical reactions, enhancing the modification capabilities of the benzene ring. This adaptability is crucial for synthesizing a wide array of chemical compounds, including azocarboxamides through the interaction with aliphatic amines (Jasch, Höfling, & Heinrich, 2012).
Photophysical Properties and Spectral Analysis
The compound and its derivatives have been studied for their photophysical properties, highlighting their potential in various applications, including as photolabile tags or in the development of new materials with specific optical characteristics. For example, porphyrazines with annulated diazepine rings have been synthesized, demonstrating unique solvent effects on their spectral properties, which could have implications for their use in photodynamic therapy or as components in optoelectronic devices (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).
Novel Molecular Scaffolds and Dipeptidomimetics
Research into the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics has provided insights into novel molecular scaffolds. These compounds serve as conformationally restricted mimetics capable of reproducing biologically relevant topologies. Such scaffolds could be instrumental in the design of new peptides or peptide-based therapeutics with improved stability and efficacy (Weitz, Pellegrini, Mierke, & Chorev, 1997).
Properties
IUPAC Name |
tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-12-11-17-10-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWXTRAEXJUHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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